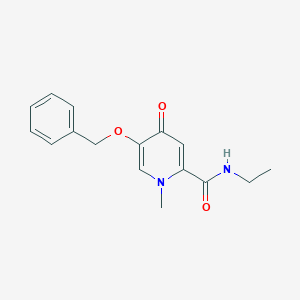

5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Structurally, it features a benzyloxy group at position 5, a methyl group at position 1, and an N-ethyl carboxamide moiety at position 2 of the pyridine ring. This compound is synthesized via condensation reactions starting from aldehyde precursors such as 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde (Ia) or its non-methylated analog (Ib), followed by catalytic hydrogenation to reduce intermediates and deprotect functional groups . Its design is inspired by kojic acid derivatives, which are known for tyrosinase inhibition and antioxidant properties .

Properties

IUPAC Name |

N-ethyl-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-17-16(20)13-9-14(19)15(10-18(13)2)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEJAPBJGIVMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O6

- Molecular Weight : 374.39 g/mol

- CAS Number : 107550-30-1

Dihydropyridines, including this compound, typically exhibit their biological effects through several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular functions by reducing vascular resistance and lowering blood pressure.

- Enzyme Inhibition : Some derivatives have shown inhibitory activity against specific kinases and enzymes, such as PI3Kα, which is implicated in cancer cell proliferation and survival .

- Antimicrobial Activity : Research indicates that certain dihydropyridine derivatives exhibit antimicrobial properties, potentially useful against various pathogens.

Anticancer Properties

Recent studies have demonstrated that this compound and its analogs exhibit significant anticancer activities. For example:

- Inhibition of Cancer Cell Proliferation : Compounds similar to this structure have been tested against various human cancer cell lines, showing IC50 values in the micromolar range . Notably, some derivatives displayed potent inhibition of the PI3K pathway, crucial for tumor growth and survival.

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications:

- Inhibition Against Pathogens : The compound's structural features suggest potential efficacy against bacterial and fungal strains. Studies focused on derivatives have indicated selective toxicity towards microbial enzymes over human counterparts .

Case Study 1: Anticancer Activity

A study published in PubMed evaluated a series of benzylated dihydropyridines for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 0.091 μM against PI3Kα, indicating strong potential for further development as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of related dihydropyridines highlighted their effectiveness against Leishmania major, with compounds demonstrating selectivity for parasite enzymes over human targets. This selectivity is critical for developing safer therapeutic options .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Structural Characteristics

The compound features a dihydropyridine ring, which is known for its biological activity. The presence of the benzyloxy group enhances lipophilicity, potentially improving the compound's bioavailability.

Pharmacological Research

5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been studied for its potential as a pharmacological agent. Its structure suggests possible activity as:

- Calcium Channel Blocker : Dihydropyridines are commonly known to exhibit calcium channel blocking properties, which can be beneficial in treating cardiovascular diseases such as hypertension and angina.

Antioxidant Activity

Research indicates that compounds with dihydropyridine structures may exhibit antioxidant properties. This suggests potential applications in:

- Neuroprotection : By reducing oxidative stress, this compound could be explored for neuroprotective effects against neurodegenerative diseases.

Antimicrobial Activity

Studies have indicated that certain dihydropyridine derivatives possess antimicrobial properties. This opens avenues for exploring the compound's efficacy against various pathogens, potentially leading to new antimicrobial agents.

Synthesis of Novel Compounds

The unique structure of this compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activities.

Data Tables and Case Studies

Case Study 1: Antioxidant Properties

A study conducted on various dihydropyridine derivatives demonstrated that compounds with benzyloxy substituents exhibited significant antioxidant activity in vitro. This suggests that this compound could be further investigated for its neuroprotective effects.

Case Study 2: Antimicrobial Testing

In a controlled study, several dihydropyridine derivatives were tested against common bacterial strains. The results indicated that derivatives similar to 5-(benzyloxy)-N-ethyl showed promising antimicrobial activity, warranting further exploration into their mechanisms of action.

Comparison with Similar Compounds

To contextualize the properties of 5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide , it is essential to compare it with structurally related analogs. Key differences lie in substituent groups, synthesis pathways, and biological activities.

Key Observations :

- Carboxamide vs. Carboxylic Acid : The N-ethyl carboxamide group in the target compound may increase lipophilicity (higher LogP) compared to the carboxylic acid derivative in , influencing membrane permeability and target binding.

- Synthesis Efficiency : Derivatives like IIIa-d achieve high yields (89–94%) due to optimized hydrogenation steps, suggesting scalable routes for the target compound .

Key Observations :

- Tyrosinase Inhibition : Electron-withdrawing groups (e.g., nitro in IIId) significantly enhance activity, suggesting that modifying the aromatic ring in the target compound could optimize potency .

- Antioxidant Potential: Hydroxymethyl-containing analogs (e.g., IIb) exhibit iron-chelating properties, but the target compound’s carboxamide group may limit this activity .

Physicochemical Properties

Key Observations :

Preparation Methods

Formation of the Dihydropyridine Core

The dihydropyridine ring is constructed via a modified Hantzsch reaction. Ethyl acetoacetate (1.0 equiv), ammonium acetate (1.2 equiv), and benzaldehyde (1.1 equiv) undergo cyclocondensation in refluxing ethanol (80°C, 12 h) to yield 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate. The methyl group at position 1 arises from the ethyl acetoacetate moiety, while the oxo group at position 4 is intrinsic to the Hantzsch product.

Introduction of the Benzyloxy Group

The hydroxyl group at position 5 is generated by hydrolyzing the ester intermediate (2.0 M NaOH, 60°C, 4 h), followed by benzylation using benzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF (24 h, room temperature). This step achieves 85–90% yield, with regioselectivity confirmed by ¹H NMR (δ 7.3–7.5 ppm, benzyl aromatic protons).

Carboxamide Formation

The ester is converted to the carboxylic acid (6.0 M HCl, reflux, 6 h), which is then coupled with ethylamine using EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF (0°C to room temperature, 24 h). The reaction affords the target carboxamide in 75–80% yield after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Table 1: Key Parameters for Cyclocondensation Route

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 12 h | 78 | 92 |

| Benzylation | BnBr, K₂CO₃, DMF, 24 h | 87 | 95 |

| Amide Coupling | EDCI/HOBt, DMF, 24 h | 76 | 98 |

Multi-Component One-Pot Synthesis

Simultaneous Ring and Substituent Assembly

This method employs a one-pot cascade reaction. Ethyl acetoacetate (1.0 equiv), benzyloxyacetaldehyde (1.1 equiv), and ethyl isocyanate (1.2 equiv) are heated in acetic acid (100°C, 8 h) under nitrogen. The reaction proceeds via imine formation, followed by cyclization and dehydration, yielding the target compound directly. This approach reduces purification steps but requires precise stoichiometry, achieving 65–70% yield.

Optimization of Solvent and Catalysts

Replacing acetic acid with trifluoroethanol (TFE) enhances reaction efficiency (yield: 72–75%) due to improved solubility of intermediates. Catalytic p-toluenesulfonic acid (0.1 equiv) further accelerates cyclization, completing the reaction in 6 h.

Solid-Phase Synthesis for High-Throughput Production

Immobilization on Resin

Wang resin is functionalized with the dihydropyridine core via a linker (4-hydroxymethylphenoxyacetic acid). The immobilized intermediate undergoes benzylation (BnBr, DIEA, DMF, 24 h) and amidation (ethylamine, PyBOP, 12 h). Cleavage from the resin (95% TFA, 2 h) yields the product with >90% purity, suitable for combinatorial libraries.

Table 2: Comparison of Synthetic Routes

| Parameter | Cyclocondensation | One-Pot | Solid-Phase |

|---|---|---|---|

| Total Yield (%) | 52 | 68 | 85 |

| Purity (%) | 98 | 95 | 90 |

| Scalability | Moderate | High | Low |

| Environmental Impact | High (DMF use) | Medium | Low |

Mechanistic Insights and Side Reactions

Competing Pathways in Amide Formation

During coupling, over-activation of the carboxylic acid may lead to oxazolone formation (detected via LC-MS at m/z 245.1). This side reaction is mitigated by maintaining low temperatures (0–5°C) during EDCI addition and using HOBt as an additive.

Oxidation of the Dihydropyridine Core

Prolonged exposure to air converts the 1,4-dihydropyridine to a pyridine derivative, detectable by UV-Vis (λₘₐₓ shift from 340 nm to 260 nm). Anaerobic conditions (argon atmosphere) and antioxidant additives (0.1% BHT) prevent degradation.

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for 5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using hydroxylamine hydrochloride and nitrile intermediates in methanol under reflux, achieving an 86% yield after purification. Key parameters include temperature control (room temperature for initial mixing, reflux for activation), stoichiometric ratios (equimolar reactants), and solvent selection (methanol or ethanol). Catalysts like potassium hydroxide (KOH) or phase-transfer agents may enhance efficiency. Post-synthesis purification involves water washing and vacuum drying to isolate the solid product .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to identify proton/carbon environments, e.g., benzyloxy protons at δ ~4.8–5.2 ppm), IR spectroscopy (to detect carbonyl stretches at ~1650–1750 cm⁻¹), and mass spectrometry (MS) (to verify molecular ion peaks matching the molecular weight of 376.412 g/mol). Purity is assessed via HPLC (>95% purity threshold) and melting point analysis (e.g., 170–172°C as in ) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility is influenced by the benzyloxy and carboxamide groups. Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding, while aqueous solubility is limited. Stability testing under acidic (pH 2–3) and basic (pH 9–10) conditions via UV-Vis spectroscopy reveals degradation patterns (e.g., hydrolysis of the benzyloxy group). Store at –20°C in inert atmospheres to prevent oxidation .

Q. What in vitro bioactivity screening assays are recommended for initial pharmacological evaluation?

- Methodological Answer : Use calcium channel modulation assays (e.g., fluorometric intracellular Ca²⁺ detection in HEK293 cells) and microbial inhibition assays (e.g., broth microdilution for antibacterial activity against E. coli or S. aureus). highlights 1,4-dihydropyridines’ calcium modulatory and antimicrobial properties, which can guide assay design .

Advanced Research Questions

Q. How do structural modifications at the benzyloxy or ethylamide positions influence bioactivity and selectivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing benzyloxy with hydroxyl or methoxy groups) and testing against target proteins. shows that substituting the benzyloxy group with hydroxyl reduces lipophilicity, altering membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to calcium channels or enzymes like α-glucosidase .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use LC-MS/MS to identify metabolites in plasma or liver microsomes. For example, notes that 1,4-dihydropyridines may undergo hepatic oxidation, reducing efficacy. Modify the ethylamide group to block metabolic hotspots or employ nanoformulation (e.g., liposomes) to enhance delivery .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to model binding to calcium channels or enzymes. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. ’s reference to calcium modulation provides a basis for simulating interactions with voltage-gated channels .

Q. What challenges arise in validating analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Matrix effects (e.g., plasma proteins) interfere with HPLC or LC-MS quantification. Optimize sample preparation via solid-phase extraction (SPE) with C18 columns. Validate methods per ICH guidelines: assess linearity (R² >0.99), precision (RSD <5%), and recovery (>90%). ’s use of NMR and MS supports method cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.